molecular formula C16H18N2O5S B5403007 N-(2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide

N-(2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5403007
M. Wt: 350.4 g/mol
InChI Key: ULRDAJFTGNXMGL-UHFFFAOYSA-N
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Description

Acetamides are a class of organic compounds that contain a functional group with the structure -NH(C=O)CH3. They are derived from acetic acid and have the general formula RNC(=O)R’, where R,R’ can be a variety of groups .


Synthesis Analysis

The synthesis of acetamides generally involves the reaction of an amine with acetic anhydride or acetyl chloride . The specific synthesis process can vary depending on the desired substituents on the acetamide molecule .


Molecular Structure Analysis

The molecular structure of acetamides consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The specific structure can vary depending on the substituents

Scientific Research Applications

Medicine: Antineoplastic Agent Efficacy

This compound has been studied for its potential to mitigate the side effects of methotrexate (MTX), a widely used antineoplastic agent and DNA synthesis inhibitor. The research suggests that it may have mucoprotective properties that could help in reducing the severe side effects associated with MTX treatment .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s ability to interact with proteins, receptors, and enzymes could be harnessed to study enzyme inhibition. This can lead to the development of new biochemical assays or therapeutic agents .

Pharmacology: Liver Function Assessment

The compound has relevance in pharmacology, particularly in liver function assessment. It could be used in breath tests or other diagnostic tools to evaluate cytochrome P450-dependent liver function, which is crucial in the pathogenesis of diseases like nonalcoholic fatty liver disease (NAFLD) .

properties

IUPAC Name

N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11(19)17-14-10-12(8-9-16(14)23-3)24(20,21)18-13-6-4-5-7-15(13)22-2/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRDAJFTGNXMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide

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